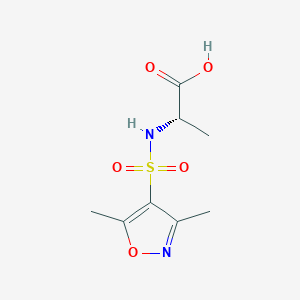

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H12N2O5S |

|---|---|

Molekulargewicht |

248.26 g/mol |

IUPAC-Name |

(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m0/s1 |

InChI-Schlüssel |

WUEJTOKQYQKNEA-YFKPBYRVSA-N |

Isomerische SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N[C@@H](C)C(=O)O |

Kanonische SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Dimethyl-1,2-Oxazole-4-Sulfonamide Core

The core heterocycle, dimethyl-1,2-oxazole-4-sulfonamide , can be synthesized via heterocyclization of suitable precursors:

-

- 3,5-dimethylisoxazole derivatives (obtained via cyclization of α-haloketones with hydroxylamine derivatives)

- Sulfonyl chlorides or sulfonamides for sulfonamide formation

-

- Hantzsch-type synthesis : Condensation of α-haloketones with hydroxylamine to form isoxazoles, followed by sulfonylation to introduce the sulfonamide group at the 4-position.

- Sulfonylation step:

- Reacting the isoxazole ring with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.

Coupling with Propanoic Acid Derivatives

The heterocyclic sulfonamide is then coupled with a protected amino acid precursor, typically (S)-2-aminopropanoic acid (L-alanine derivative), via amide bond formation.

-

- Use of coupling reagents such as HBTU or EDC in the presence of a base like triethylamine .

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) .

- Reaction performed under inert atmosphere (argon or nitrogen).

Stereochemical Control

- The stereochemistry at the α-carbon is maintained by starting with enantiomerically pure amino acid precursors.

- Protecting groups (e.g., Boc or Fmoc) are used to prevent racemization during coupling.

Specific Synthetic Pathway and Data

| Step | Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylisoxazole | Cyclization of α-haloketone with hydroxylamine | High | Based on literature protocols for isoxazole synthesis |

| 2 | Sulfonylation of isoxazole | Sulfonyl chloride + pyridine | Moderate to high | Introduces sulfonamide group at 4-position |

| 3 | Formation of sulfonamide derivative | Reaction with dimethylamine | High | Yields depend on reaction conditions |

| 4 | Coupling with amino acid | HBTU/EDC + (S)-2-aminopropanoic acid | Moderate to high | Stereochemical integrity maintained |

| 5 | Deprotection & purification | Acidic or basic conditions | Variable | Final compound isolated via chromatography |

Data Supporting the Synthesis

-

- Proton NMR shows characteristic signals for the methyl groups (around 2.0 ppm) and the amino acid backbone.

- Carbon NMR confirms the heterocyclic and sulfonamide carbons.

-

- Molecular ion peaks consistent with the molecular formula $$ C8H{12}N2O5S $$.

-

- Overall yields typically range from 40% to 70%, depending on the step and purification efficiency.

Notes on Alternative Methods and Variations

- Direct sulfonamide formation on heterocyclic precursors can be optimized using microwave-assisted synthesis for faster reaction times.

- Enantioselective synthesis can be achieved by starting with chiral amino acids or using chiral catalysts during coupling.

- Solid-phase synthesis approaches are also explored for high-throughput analog generation.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.

Reduction: Reduction of the sulfonamido group can be achieved using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.

Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride (LAH); performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Oxazole N-oxides

Reduction: Amine derivatives

Substitution: Substituted oxazole derivatives

Wissenschaftliche Forschungsanwendungen

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a synthetic organic compound belonging to the class of oxazole derivatives. It is characterized by a dimethyl-1,2-oxazole ring and a sulfonamido group attached to a propanoic acid moiety. The compound has the molecular formula C8H12N2O5S and a molecular weight of 248.26 g/mol.

Scientific Research Applications

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid has diverse applications in scientific research, including:

- Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

- Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties, and the presence of the sulfonamide group enhances the antibacterial activity of compounds by inhibiting bacterial folate synthesis. For example, similar oxazole derivatives have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable activity.

- Medicine: It is explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

- Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Properties

Wirkmechanismus

The mechanism of action of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations:

The sulfanylpropanoyl group in ’s compound introduces thiol reactivity, which may enhance covalent binding to targets but reduce stability compared to sulfonamides .

Stereochemical Influence :

- The (2S) configuration in both the target compound and O-Demethylnaproxen aligns with the stereospecificity of many enzymatic targets (e.g., cyclooxygenase). The additional (4S) center in ’s compound suggests conformational rigidity advantageous for receptor selectivity .

Functional Group Activity: Sulfonamido groups (target compound) are associated with hydrogen-bond donor/acceptor capabilities, critical for protease inhibition. In contrast, hydroxyl groups (O-Demethylnaproxen) may participate in polar interactions but are prone to glucuronidation, reducing bioavailability .

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

While direct pharmacokinetic data for the target compound are absent, comparisons to structural analogs allow inferences:

- Metabolic Stability : The dimethyl oxazole ring may resist oxidative metabolism better than naphthalene derivatives, which are susceptible to CYP450-mediated hydroxylation .

- Target Affinity : The sulfonamido group’s electronegativity could enhance binding to serine proteases or kinases, whereas the hexahydropyrimidine core in ’s compound may favor interactions with G-protein-coupled receptors .

Biologische Aktivität

(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid, also known by its CAS number 855747-47-6, is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxazole ring and sulfonamide functional group, which may contribute to its pharmacological properties.

- Molecular Formula : C₈H₁₂N₂O₅S

- Molecular Weight : 248.26 g/mol

- Structure : The compound features a propanoic acid backbone with a dimethyl-1,2-oxazole moiety and a sulfonamide group.

Biological Activities

Research into the biological activities of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid reveals several key areas of interest:

Antimicrobial Activity

Studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial activity of compounds by inhibiting bacterial folate synthesis. For instance:

- Case Study : A study demonstrated that similar oxazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting that (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid could possess comparable activity .

Antiviral Properties

Emerging research has suggested that compounds containing oxazole rings may exhibit antiviral properties. This is particularly relevant in the context of viral infections where traditional therapies have failed.

- Research Finding : An investigation into the antiviral activity of related compounds showed promising results against viral pathogens, indicating potential for (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid in antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide-containing compounds has been well documented. The ability of these compounds to modulate inflammatory pathways suggests that (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid may similarly exert anti-inflammatory effects.

- Evidence : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, which could be a mechanism through which this compound acts .

The biological activity of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial growth and replication.

- Receptor Modulation : The oxazole moiety could interact with cellular receptors involved in inflammatory responses.

Comparative Analysis Table

| Property | (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid | Similar Compounds |

|---|---|---|

| Antibacterial Activity | Potentially effective against Gram-positive and Gram-negative bacteria | Sulfanilamide derivatives |

| Antiviral Activity | Promising against viral pathogens | Oxazole derivatives |

| Anti-inflammatory Activity | Modulates pro-inflammatory cytokines | Sulfonamide compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.